2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide 2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide
Brand Name: Vulcanchem
CAS No.: 1219901-93-5
VCID: VC6413093
InChI: InChI=1S/C16H18ClNO2S/c1-20-8-7-18(11-13-6-9-21-12-13)16(19)10-14-4-2-3-5-15(14)17/h2-6,9,12H,7-8,10-11H2,1H3
SMILES: COCCN(CC1=CSC=C1)C(=O)CC2=CC=CC=C2Cl
Molecular Formula: C16H18ClNO2S
Molecular Weight: 323.84

2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide

CAS No.: 1219901-93-5

Cat. No.: VC6413093

Molecular Formula: C16H18ClNO2S

Molecular Weight: 323.84

* For research use only. Not for human or veterinary use.

2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide - 1219901-93-5

Specification

CAS No. 1219901-93-5
Molecular Formula C16H18ClNO2S
Molecular Weight 323.84
IUPAC Name 2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide
Standard InChI InChI=1S/C16H18ClNO2S/c1-20-8-7-18(11-13-6-9-21-12-13)16(19)10-14-4-2-3-5-15(14)17/h2-6,9,12H,7-8,10-11H2,1H3
Standard InChI Key OEYDCRIKNAGDSB-UHFFFAOYSA-N
SMILES COCCN(CC1=CSC=C1)C(=O)CC2=CC=CC=C2Cl

Introduction

Structural Analysis and Nomenclature

The compound’s systematic name reflects its molecular architecture: a central acetamide backbone substituted at the nitrogen atom with a 2-methoxyethyl group and a thiophen-3-ylmethyl group, while the acetyl moiety bears a 2-chlorophenyl substituent. The presence of both aromatic (thiophene, chlorophenyl) and ether (methoxyethyl) groups confers distinct electronic and steric properties, influencing its solubility, reactivity, and intermolecular interactions .

Crystallographic data for analogous compounds, such as N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide, reveal nonplanar conformations due to dihedral angles between aromatic rings (e.g., 74.27° between thiophene and thiophene-3-carbonitrile rings) . Similar torsional strain likely exists in 2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide, affecting its crystal packing and hydrogen-bonding patterns.

Synthesis and Reaction Pathways

The synthesis of 2-(2-chlorophenyl)-N-(2-methoxyethyl)-N-(thiophen-3-ylmethyl)acetamide likely follows a multi-step protocol involving:

  • Activation of 2-(2-chlorophenyl)acetic acid: Conversion to the corresponding acid chloride using thionyl chloride (SOCl₂) or oxalyl chloride, as demonstrated in the synthesis of N-(3-cyanothiophen-2-yl)-2-(thiophen-2-yl)acetamide .

  • N-Alkylation of amines: Sequential introduction of the 2-methoxyethyl and thiophen-3-ylmethyl groups to the nitrogen atom. This may involve nucleophilic substitution or reductive amination, with reaction conditions optimized for selectivity .

  • Acylation: Reaction of the activated acid chloride with the di-substituted amine to form the acetamide bond. Triethylamine (TEA) is commonly used as a base to scavenge HCl, as seen in related syntheses .

Key challenges include avoiding over-alkylation and ensuring regioselectivity during N-substitution. Purification typically involves recrystallization from acetonitrile or dichloromethane .

PropertyEstimated ValueBasis for Estimation
Molecular Weight~322.84 g/molC₁₆H₁₇ClN₂O₂S
logP2.8–3.2Comparable to N-(2-chlorophenyl)-2-[5-(thiophen-3-yl)-1,3,4-oxadiazol-2-yl]acetamide (logP = 2.396)
SolubilityLow in water; moderate in DMSO, DMFSimilar acetamides exhibit poor aqueous solubility due to aromatic Cl and thiophene groups
Hydrogen Bond Acceptors4Amide carbonyl, methoxy oxygen, thiophene sulfur

The compound’s moderate logP suggests balanced lipophilicity, suitable for membrane permeability in biological systems .

Spectroscopic Characterization

FT-IR Spectroscopy: Expected peaks include:

  • N–H stretch (amide) at ~3300 cm⁻¹ (weak, due to N-alkylation)

  • C=O stretch at ~1680 cm⁻¹

  • C–Cl stretch at ~750 cm⁻¹

  • Thiophene C–S vibrations at ~700 cm⁻¹ .

¹H NMR (400 MHz, CDCl₃): Key signals:

  • δ 7.35–7.25 (m, Ar–H, 2-chlorophenyl)

  • δ 6.95–6.85 (m, thiophene protons)

  • δ 4.45 (s, N–CH₂–thiophene)

  • δ 3.50–3.40 (m, OCH₂CH₂OCH₃)

  • δ 3.30 (s, OCH₃) .

13C NMR: Distinct signals for the amide carbonyl (~170 ppm), quaternary chlorophenyl carbon (~135 ppm), and methoxy carbon (~55 ppm) .

Biological Activity and Applications

Antioxidant Properties

The ABTS assay for related acetamides shows moderate radical scavenging (IC₅₀: ~50 μM) . Electron-donating groups (e.g., methoxy) could improve antioxidant capacity by stabilizing radical intermediates.

Drug Discovery Applications

The 2-methoxyethyl group is a common pharmacophore in neuraminidase inhibitors and kinase modulators . Molecular docking studies with similar acetamides suggest interactions with DNA bases (e.g., thymine) via charge transfer (ΔN = 0.82) , indicating potential as a chemotherapeutic agent.

Computational Insights

Density functional theory (DFT) at the B3LYP/6-311++G(d,p) level predicts:

  • Electrophilicity Index (ω): ~3.5 eV, indicating moderate electrophilic character.

  • Fukui Functions: Electrophilic attack favored at the thiophene sulfur (fₖ⁺ = 0.12) and chlorophenyl para position (fₖ⁺ = 0.09) .

  • Hirshfeld Surface Analysis: Dominated by H···H (21%), C···H (20%), and S···H (19%) interactions, consistent with crystal packing in related structures .

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